molecular formula C22H23ClN2O4S B2774466 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide CAS No. 1234850-82-8

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide

Cat. No.: B2774466
CAS No.: 1234850-82-8
M. Wt: 446.95
InChI Key: HBJMFPHTSSZHCT-UHFFFAOYSA-N
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Description

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H23ClN2O4S and its molecular weight is 446.95. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Synthesis

The structural analysis and synthesis of compounds similar to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide reveal detailed insights into their molecular configuration and the implications for their biological activity. For instance, studies on various N-aryl­methane­sulfonamides illustrate the conformational preferences of these molecules and their interactions through hydrogen bonding, which could be pivotal for their biological functions (Gowda, Foro, & Fuess, 2007; Gowda, Foro, & Fuess, 2007; Gowda, Foro, & Fuess, 2007). These structural insights are critical for understanding the compound's potential interactions with biological receptors.

Potential Biological Activity

The synthesis and characterization of molecules with functional groups similar to those found in this compound suggest possible biological activities. For example, the study of methane­sulfonanilides and their packing into chains through N—H⋯O hydrogen bonding highlights the potential for these compounds to engage in specific molecular interactions that could be harnessed in drug design and development (Gowda, Foro, & Fuess, 2007).

Application in Drug Synthesis and Material Science

Research into the synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides reveals innovative approaches to creating complex organic compounds that could serve as precursors or active components in pharmaceuticals, demonstrating the synthetic versatility and potential applications of similar sulfonamide compounds in creating therapeutically relevant molecules (Sakamoto et al., 1988).

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-1-(2-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4S/c23-19-7-3-1-6-18(19)15-30(27,28)24-14-16-9-11-25(12-10-16)22(26)21-13-17-5-2-4-8-20(17)29-21/h1-8,13,16,24H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJMFPHTSSZHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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